molecular formula C16H19NO2S B7523063 2,4,5-trimethyl-N-(2-methylphenyl)benzenesulfonamide

2,4,5-trimethyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B7523063
M. Wt: 289.4 g/mol
InChI Key: MWQNTVZUWFMMGP-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a benzenesulfonamide core with three methyl groups attached to the benzene ring and an N-(2-methylphenyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the N-(2-methylphenyl) group. One common method is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification methods such as recrystallization or chromatography are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

  • **Reduction

Properties

IUPAC Name

2,4,5-trimethyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11-7-5-6-8-15(11)17-20(18,19)16-10-13(3)12(2)9-14(16)4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQNTVZUWFMMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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